molecular formula C5H8O B12389685 2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone

2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone

Katalognummer: B12389685
Molekulargewicht: 92.17 g/mol
InChI-Schlüssel: HVCFCNAITDHQFX-IFYAQWLYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone: is a deuterated compound, meaning it contains deuterium atoms, which are isotopes of hydrogen. This compound is of interest in various scientific fields due to its unique isotopic composition, which can influence its chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone typically involves the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods, such as:

    Deuterium Exchange Reactions: These reactions involve replacing hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly incorporate deuterium atoms into the target molecule.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the compound into deuterated alcohols or other reduced forms.

    Substitution: The deuterium atoms in the compound can be substituted with other atoms or groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols.

Wissenschaftliche Forschungsanwendungen

2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the effects of isotopic substitution on reaction rates and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.

Wirkmechanismus

The mechanism by which 2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone exerts its effects involves the interaction of its deuterium atoms with molecular targets. Deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of heavier isotopes (deuterium) can slow down reaction rates compared to hydrogen. This effect is particularly useful in studying reaction mechanisms and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanol: A similar compound with an alcohol functional group instead of a ketone.

    2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)acetic acid: A deuterated carboxylic acid with a similar cyclopropyl structure.

Uniqueness

The uniqueness of 2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone lies in its specific isotopic composition and the presence of both deuterated cyclopropyl and ethanone groups. This combination of deuterium atoms and functional groups makes it a valuable compound for studying isotopic effects in various chemical and biological processes.

Eigenschaften

Molekularformel

C5H8O

Molekulargewicht

92.17 g/mol

IUPAC-Name

2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone

InChI

InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3/i1D3,2D2,3D2,5D

InChI-Schlüssel

HVCFCNAITDHQFX-IFYAQWLYSA-N

Isomerische SMILES

[2H]C1(C(C1([2H])C(=O)C([2H])([2H])[2H])([2H])[2H])[2H]

Kanonische SMILES

CC(=O)C1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.